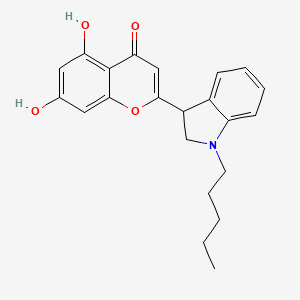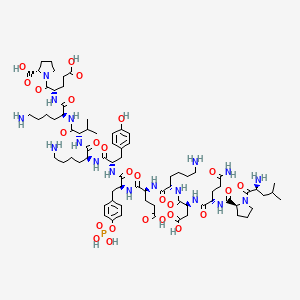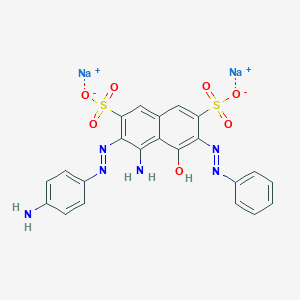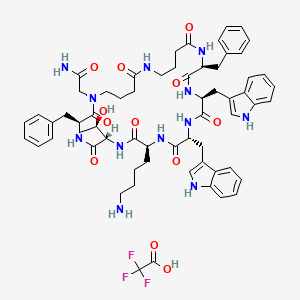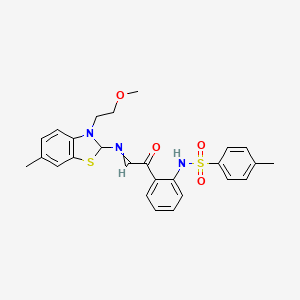
NS2B-NS3pro-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NS2B-NS3pro-IN-2 is a compound that targets the NS2B-NS3 protease, an enzyme critical for the replication of flaviviruses such as Dengue and Zika viruses . This protease is composed of the NS2B cofactor and the NS3 protease domain, which together facilitate the cleavage of viral polyproteins into functional units necessary for viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NS2B-NS3pro-IN-2 typically involves the use of in silico methods to identify potential inhibitors, followed by in vitro assays to confirm their activity . The synthetic routes often include the use of various scaffolds that are modified to enhance binding affinity and specificity to the NS2B-NS3 protease . Common reaction conditions involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NS2B-NS3pro-IN-2 primarily undergoes binding interactions with the NS2B-NS3 protease, inhibiting its activity . This inhibition can be achieved through various types of chemical reactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various ligands that enhance binding affinity . Reaction conditions often involve controlled temperatures and pH levels to optimize the interaction between the compound and the protease.
Major Products Formed: The major product formed from the interaction of this compound with the NS2B-NS3 protease is a stable inhibitor-protease complex that prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Applications De Recherche Scientifique
NS2B-NS3pro-IN-2 has significant applications in scientific research, particularly in the fields of virology, medicinal chemistry, and drug development . In virology, it is used to study the mechanisms of viral replication and to develop antiviral therapies . In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting flaviviruses . Additionally, this compound is used in high-throughput screening assays to identify other potential inhibitors of the NS2B-NS3 protease .
Mécanisme D'action
NS2B-NS3pro-IN-2 exerts its effects by binding to the active site of the NS2B-NS3 protease, thereby inhibiting its proteolytic activity . The molecular targets involved include the catalytic triad of the protease, which consists of histidine, aspartic acid, and serine residues . By binding to these residues, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to NS2B-NS3pro-IN-2 include other NS2B-NS3 protease inhibitors such as those targeting the Zika virus and Dengue virus . These compounds often share similar scaffolds and binding mechanisms but may differ in their binding affinities and specificities .
Uniqueness: This compound is unique in its high binding affinity and specificity for the NS2B-NS3 protease, making it a potent inhibitor of flavivirus replication . Its unique structural features allow for strong interactions with the catalytic triad of the protease, enhancing its inhibitory effects .
Propriétés
Formule moléculaire |
C26H27N3O4S2 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
N-[2-[2-[[3-(2-methoxyethyl)-6-methyl-2H-1,3-benzothiazol-2-yl]imino]acetyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-18-8-11-20(12-9-18)35(31,32)28-22-7-5-4-6-21(22)24(30)17-27-26-29(14-15-33-3)23-13-10-19(2)16-25(23)34-26/h4-13,16-17,26,28H,14-15H2,1-3H3 |
Clé InChI |
SVHILMZESGDPBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C=NC3N(C4=C(S3)C=C(C=C4)C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


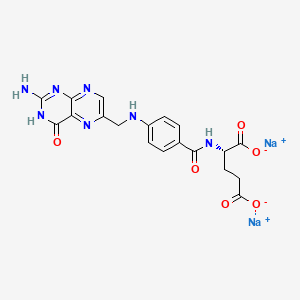
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
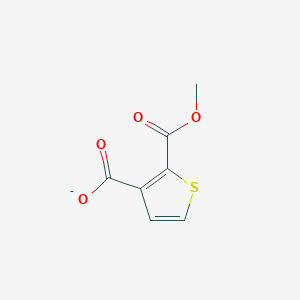

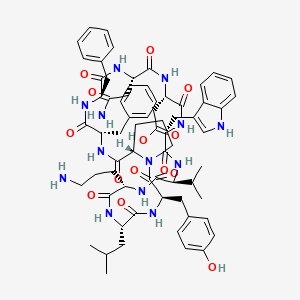
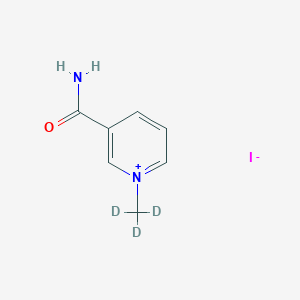
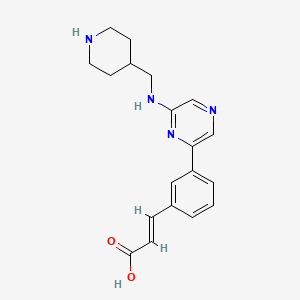
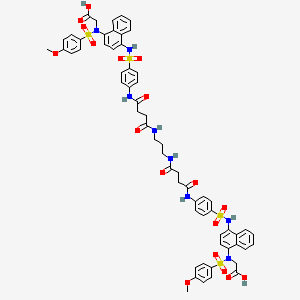
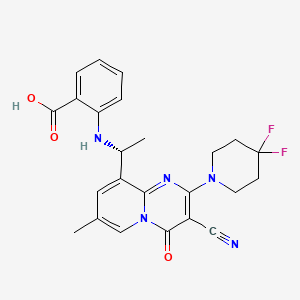
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
